H-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-NH2
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Overview
Description
H-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-NH2 is a synthetic peptide composed of six arginine residues. This compound is of interest due to its potential applications in various fields such as biochemistry, medicine, and materials science. The presence of multiple arginine residues endows the peptide with unique properties, including high solubility in water and the ability to interact with negatively charged molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first arginine residue is attached to the resin.
Deprotection: The protecting group on the amino terminus of the arginine is removed.
Coupling: The next arginine residue is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
H-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-NH2 can undergo various chemical reactions, including:
Oxidation: The guanidino groups of arginine residues can be oxidized to form urea derivatives.
Reduction: Reduction reactions are less common but can involve the reduction of any oxidized forms of the peptide.
Substitution: The peptide can participate in substitution reactions, particularly at the guanidino groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various electrophiles that can react with the guanidino groups.
Major Products
Oxidation: Urea derivatives.
Reduction: Reduced forms of the peptide.
Substitution: Modified peptides with substituted guanidino groups.
Scientific Research Applications
H-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-NH2 has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein-protein and protein-DNA interactions.
Medicine: Potential therapeutic applications due to its ability to penetrate cell membranes and deliver cargo molecules.
Materials Science: Utilized in the development of novel biomaterials and nanostructures.
Mechanism of Action
The mechanism by which H-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-NH2 exerts its effects is primarily through its interaction with negatively charged molecules. The multiple arginine residues allow the peptide to bind strongly to anionic surfaces, such as cell membranes or nucleic acids. This binding can facilitate the transport of the peptide and any attached cargo into cells, making it a valuable tool for drug delivery and molecular biology applications.
Comparison with Similar Compounds
Similar Compounds
Polyarginine Peptides: Similar to H-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-NH2 but with varying lengths and sequences.
Cell-Penetrating Peptides (CPPs): A broader category that includes peptides like TAT and penetratin, which also facilitate cellular uptake.
Uniqueness
This compound is unique due to its specific sequence of six arginine residues, which provides a balance between solubility and binding affinity. This makes it particularly effective for applications requiring strong interactions with negatively charged molecules.
Properties
IUPAC Name |
2-amino-N-[1-[[1-[[1-[[1-[[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-(diaminomethylideneamino)pentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H75N25O6/c37-19(7-1-13-51-31(39)40)26(63)58-21(9-3-15-53-33(43)44)28(65)60-23(11-5-17-55-35(47)48)30(67)61-24(12-6-18-56-36(49)50)29(66)59-22(10-4-16-54-34(45)46)27(64)57-20(25(38)62)8-2-14-52-32(41)42/h19-24H,1-18,37H2,(H2,38,62)(H,57,64)(H,58,63)(H,59,66)(H,60,65)(H,61,67)(H4,39,40,51)(H4,41,42,52)(H4,43,44,53)(H4,45,46,54)(H4,47,48,55)(H4,49,50,56) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLTZEAFQLJTIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N)N)CN=C(N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H75N25O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
954.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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